molecular formula C6H13NO3 B051623 (2r,3s)-2-amino-3-hydroxyhexanoic Acid CAS No. 59286-25-8

(2r,3s)-2-amino-3-hydroxyhexanoic Acid

Cat. No.: B051623
CAS No.: 59286-25-8
M. Wt: 147.17 g/mol
InChI Key: ONTYPWROJNTIRE-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2r,3s)-2-amino-3-hydroxyhexanoic acid is a chiral amino acid derivative It is a stereoisomer of amino acids, which are the building blocks of proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3s)-2-amino-3-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric hydrogenation of suitable precursors can yield the target compound with high enantiomeric purity. Another method involves the use of enzymatic resolution, where specific enzymes selectively convert one enantiomer of a racemic mixture into the desired product.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Specific strains of microorganisms are engineered to produce the compound in large quantities. The fermentation broth is then processed to isolate and purify the compound. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2r,3s)-2-amino-3-hydroxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

(2r,3s)-2-amino-3-hydroxyhexanoic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role in metabolic pathways and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (2r,3s)-2-amino-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these enzymes. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Threonine (2-amino-3-hydroxybutanoic acid): Similar in structure but with a shorter carbon chain.

    Serine (2-amino-3-hydroxypropanoic acid): Another hydroxyl-containing amino acid with a different carbon chain length.

    Isocitric acid (1-hydroxypropane-1,2,3-tricarboxylic acid): A structural isomer with different functional groups.

Uniqueness

(2r,3s)-2-amino-3-hydroxyhexanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R,3S)-2-amino-3-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYPWROJNTIRE-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546658
Record name (3S)-3-Hydroxy-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59286-25-8
Record name (3S)-3-Hydroxy-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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